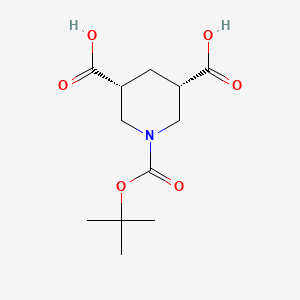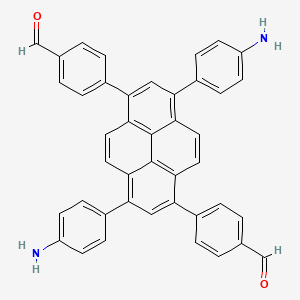
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde
Descripción general
Descripción
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C42H28N2O2 and its molecular weight is 592.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ring Opening Polymerization : A similar compound, 4,4′-(4,4′-(5-hydroxypentane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dibenzaldehyde, was synthesized and used for ring-opening polymerization of e-caprolactone (Sane et al., 2012).
High Thermal Stability and Hydrophobicity : Polyimides based on related pyrene compounds demonstrated good solubility in organic solvents, high thermal stability, and outstanding hydrophobicity, which are desirable properties in material science (Huang et al., 2018).
Optical and Electrical Applications : A synthesized poly(pyridine-imide) with a pendent pyrene group exhibited good thermal stability, high dielectric constant, and beneficial optical properties, making it useful for research in optics and electronics (Liaw et al., 2007).
Photographic Performance : A related compound, 4-(4′,4′-Diphenyl-1′,3′-butadienyl)-N,N-bis(4′′-methylphenyl) aniline, has shown excellent photographic performance and is used in organic photoconductors as a hole transfer material (Wang Shirong, 2005).
Antimicrobial Activity : Some synthesized compounds demonstrated antimicrobial activity against various bacterial strains, indicating potential applications in medical research (Altalbawy, 2013).
Solar Cell Applications : Highly crystalline thin films derived from similar covalent organic frameworks exhibited potential applications in hole transporting layers for perovskite solar cells (Li et al., 2019).
Propiedades
IUPAC Name |
4-[3,8-bis(4-aminophenyl)-6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2O2/c43-31-13-9-29(10-14-31)39-21-37(27-5-1-25(23-45)2-6-27)33-17-19-36-40(30-11-15-32(44)16-12-30)22-38(28-7-3-26(24-46)4-8-28)34-18-20-35(39)41(33)42(34)36/h1-24H,43-44H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFDXWEKHRHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



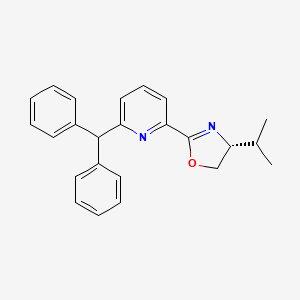
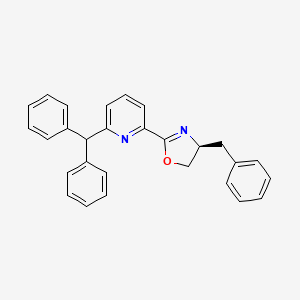
![(4R)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8211946.png)
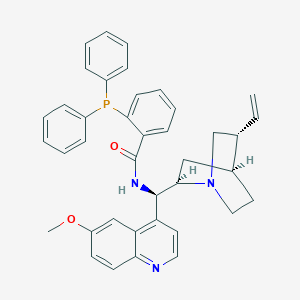

![2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8211974.png)


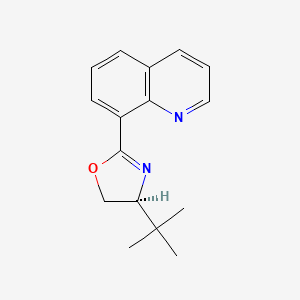
![4-Bromo-1-iododibenzo[b,d]furan](/img/structure/B8211999.png)
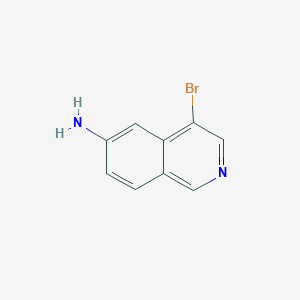
![4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid](/img/structure/B8212007.png)
